2-(4-ethylpiperazin-1-yl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)acetamide: is a chemical compound with interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acetylation of 4-ethylpiperazine: The starting material, 4-ethylpiperazine, undergoes acetylation with acetic anhydride or acetyl chloride to form the corresponding acetamide.
Nitration of 2-methoxyaniline: 2-methoxyaniline is nitrated using nitric acid to introduce the nitro group.
Coupling Reaction: The acetylated piperazine and the nitrated aniline are coupled together to yield 2-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)acetamide.
Industrial Production:
Industrial production methods typically involve large-scale batch processes using optimized conditions to achieve high yields.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen and palladium.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Oxidation: Oxidation of the amine group may lead to the formation of imines or other derivatives.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and pharmacological properties.
Anticancer Activity: Some studies suggest its potential as an anticancer agent.
Neuropharmacology: Investigations into its effects on neurotransmitter systems.
Industrial Applications: It may find use in organic synthesis or as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to its piperazine and phenyl moieties.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include other piperazine derivatives and nitro-substituted aromatic compounds.
Properties
Molecular Formula |
C17H23N7O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H23N7O3/c1-3-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-12-6-4-5-7-13(12)27-2/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21) |
InChI Key |
XVOJQHUWPDGURX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N |
Origin of Product |
United States |
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